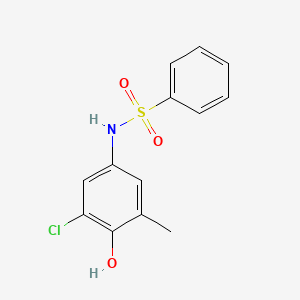
2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes that include the formation of oxazolidin and benzoxepin rings, often through cyclization reactions. For example, the synthesis of related compounds, such as oxazolidinone derivatives, involves amination and cyclization reactions starting from precursors like epichlorohydrin in the presence of protective agents and catalysts to yield the desired oxazolidinone structures (Yang Chao, 2008).
Molecular Structure Analysis
The molecular structure of compounds containing oxazolidin and benzoxepin rings is characterized by their cyclic nature, with the oxazolidin ring containing three carbon atoms and one nitrogen atom, and the benzoxepin ring being a fused seven-membered benzene and oxepin system. The presence of these rings contributes to the compound's conformational stability and chemical reactivity.
Chemical Reactions and Properties
Compounds with oxazolidin and benzoxepin structures can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions. The oxazolidin ring, in particular, can participate in reactions due to the presence of the nitrogen atom, which can act as a nucleophile. For instance, N-acetyloxazolidinone functions reduce the tendency toward amide glycosylation and problematic hydrogen bonding networks in glucosamine derivatives (D. Crich & A. Vinod, 2005).
Applications De Recherche Scientifique
Antioxidant Activity
Compounds with similar structures have been investigated for their antioxidant activities. For instance, the antioxidant activity of synthesized coumarins, related in structure to the query compound through their complex heterocyclic systems, was evaluated using methods like DPPH, hydrogen peroxide, and nitric oxide radical scavenging. These compounds showed potential as antioxidants compared to ascorbic acid, indicating that similar structural compounds might possess significant antioxidant properties (Kadhum et al., 2011).
Anticancer Activity
Additionally, research into 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives revealed potent and selective cytotoxic effects against leukemia cell lines. This highlights the potential of structurally similar compounds in the development of novel anticancer agents (Horishny et al., 2021).
Antibacterial Agents
Research on oxazolidinones, a class to which the query compound is related, has shown promising antibacterial properties. For example, novel oxazolidinone antibacterial agents demonstrated reduced activity against monoamine oxidase A, indicating an improvement in the safety profile of these compounds. Such findings suggest potential applications in developing new antibacterial agents with fewer side effects (Reck et al., 2005).
Anti-Inflammatory Agents
The synthesis and evaluation of novel compounds for anti-inflammatory activity have also been explored. For instance, derivatives of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid showed promising results in in vitro and in vivo models. This indicates the therapeutic potential of oxazolidinone derivatives in treating inflammation-related conditions (Nikalje et al., 2015).
Propriétés
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-15(11-18-6-8-22-16(18)20)17-10-12-5-7-21-14-4-2-1-3-13(14)9-12/h1-4,12H,5-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJGXLUGDMIBOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CC1CNC(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-1,3-oxazolidin-3-YL)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinol](/img/structure/B5537577.png)

![4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5537601.png)

![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-ethylphenyl)urea](/img/structure/B5537624.png)
![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5537637.png)
![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5537647.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B5537658.png)


![ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5537682.png)
![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5537686.png)
